

Toxicological Profile of Aldicarb-Oxime in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aldicarb-oxime

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Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **aldicarb-oxime**, a principal metabolite of the N-methylcarbamate pesticide aldicarb. While aldicarb and its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent acetylcholinesterase inhibitors, **aldicarb-oxime** exhibits significantly lower acute toxicity. This document details the available data on the mechanism of action, metabolism, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of **aldicarb-oxime** in mammals. For comparative purposes, toxicological data for aldicarb and its other major metabolites are also presented. Methodologies for key toxicological studies are described, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of comparison and reference.

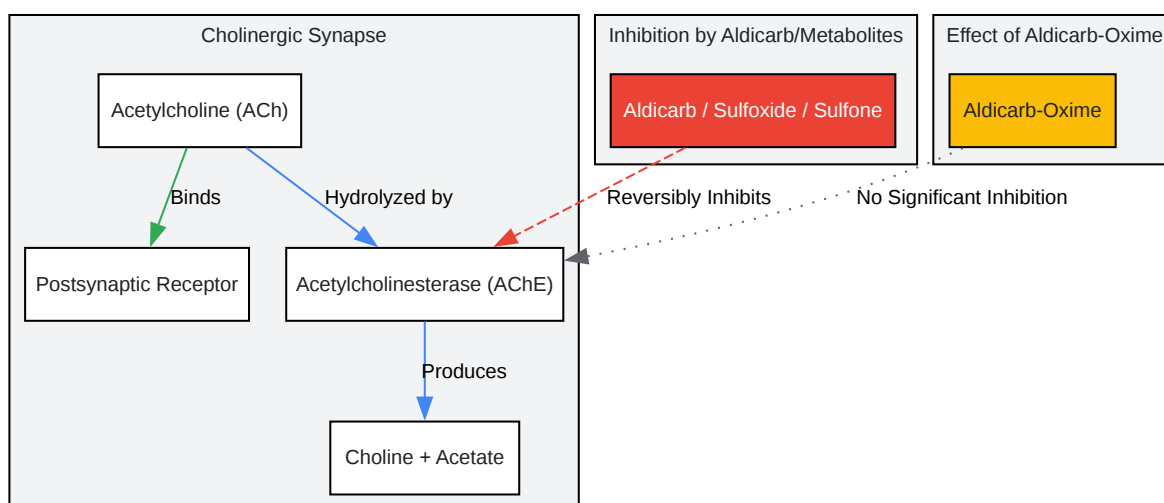
Introduction

Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic carbamate insecticide, acaricide, and nematicide known for its high acute toxicity.^[1] In mammals, aldicarb is rapidly absorbed and metabolized through two primary pathways: thiooxidation to the highly toxic aldicarb sulfoxide and aldicarb sulfone, and hydrolysis to the less toxic **aldicarb-oxime**.^{[2][3]} Understanding the toxicological properties of each metabolite

is crucial for a complete risk assessment of aldicarb exposure. This guide focuses specifically on the toxicological profile of **aldicarb-oxime**.

Mechanism of Action

The primary mechanism of toxicity for aldicarb and its carbamate metabolites, aldicarb sulfoxide and aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).^{[3][4]} This inhibition is reversible and leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system.^[4] **Aldicarb-oxime**, being a hydrolysis product, lacks the carbamoyl group responsible for AChE inhibition and is therefore significantly less potent in this regard.



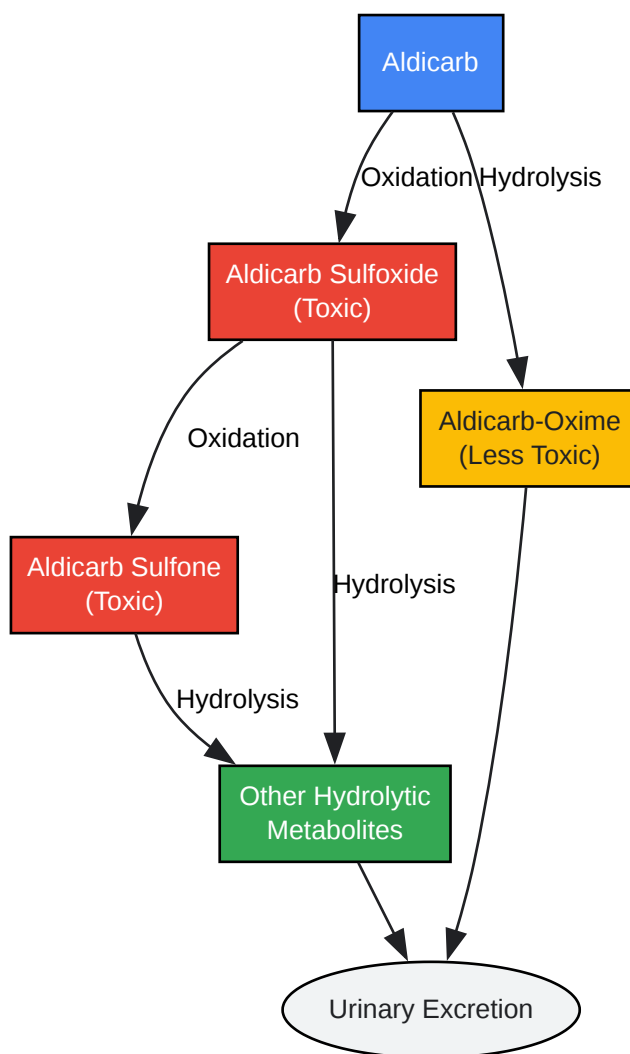
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Mechanism of Cholinesterase Inhibition.

Metabolism and Toxicokinetics

Aldicarb is rapidly metabolized in mammals. The primary metabolic pathway involves the oxidation of the sulfur atom to form aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone. Both of these metabolites are potent cholinesterase inhibitors.^{[2][4]} A parallel detoxification pathway involves the hydrolysis of the carbamate ester bond to yield **aldicarb-**

oxime.^[2]^[5] Aldicarb and its metabolites are rapidly excreted, primarily in the urine, with 80-90% of an ingested dose being eliminated within 24 hours in rats.^[4]



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Metabolic Pathway of Aldicarb.

Toxicological Data

Acute Toxicity

Aldicarb-oxime demonstrates a significantly lower acute oral toxicity compared to aldicarb and its oxidative metabolites.

Compound	Species	Route	LD50	Reference
Aldicarb-Oxime	Rat	Oral	2380 mg/kg bw (in corn oil)	
Aldicarb	Rat	Oral	0.5 - 1.2 mg/kg bw (in corn oil)	
Aldicarb Sulfoxide	Rat	Oral	0.49 - 1.13 mg/kg bw	
Aldicarb Sulfone	Rat	Oral	20 - 38 mg/kg bw	
Aldicarb Sulfone Nitrile	Rat	Oral	350 mg/kg bw	

Repeated-Dose Toxicity

Data on the subchronic and chronic toxicity of **aldicarb-oxime** are limited. A 7-day feeding study in rats showed transient decreases in body weight gain and decreased relative kidney weight at doses up to 121 mg/kg bw/day in males and 102 mg/kg bw/day in females. In contrast, extensive studies on aldicarb and its sulfoxide and sulfone metabolites have established No Observed Adverse Effect Levels (NOAELs) based on cholinesterase inhibition.

Compound	Species	Duration	NOAEL	Endpoint	Reference
Aldicarb	Rat	2 years	0.3 mg/kg bw/day	No significant effects	[2]
Aldicarb Sulfoxide	Rat	6 months	0.125 mg/kg bw/day	Cholinesteras e inhibition	[6]
Aldicarb Sulfone	Rat	2 years	2.4 mg/kg bw/day	No significant effects	[2]
Aldicarb Sulfoxide/Sulf one (1:1)	Rat	29 days	0.4 mg/kg bw/day	Cholinesteras e inhibition	[6]

Genotoxicity

Aldicarb-oxime has been evaluated for its genotoxic potential in a bacterial reverse mutation assay (Ames test) and was found to be negative.[6] This is consistent with findings for aldicarb and its sulfoxide metabolite.

Compound	Test System	Result	Reference
Aldicarb-Oxime	S. typhimurium (Ames test)	Negative	[6]
Aldicarb	S. typhimurium (Ames test)	Negative	[6]
Aldicarb Sulfoxide	S. typhimurium (Ames test)	Negative	

Carcinogenicity

A carcinogenicity bioassay of technical-grade aldicarb in F344 rats and B6C3F1 mice showed no evidence of carcinogenicity under the conditions of the study.[7] Specific long-term carcinogenicity studies on **aldicarb-oxime** were not identified in the reviewed literature.

Reproductive and Developmental Toxicity

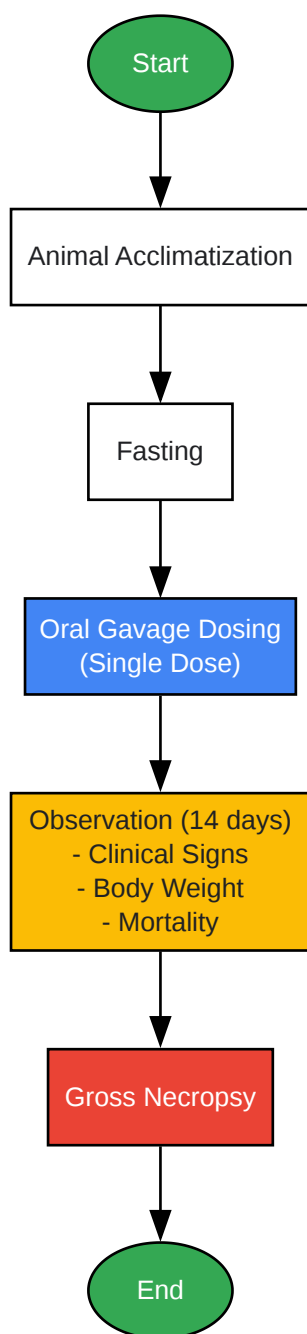
Specific reproductive and developmental toxicity studies for **aldicarb-oxime** are not readily available. For aldicarb, a three-generation reproduction study in rats at doses of 0.05 and 0.10 mg/kg/day produced no significant toxic effects.[8] Another study reported no adverse reproductive effects at a dose of 0.70 mg/kg/day.[8] Developmental toxicity studies with aldicarb in rats did not show teratogenic effects.[8]

Experimental Protocols

Acute Oral Toxicity (OECD 401 Guideline - Modified)

- Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

- Test Animals: Typically young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance (**aldicarb-oxime**) is administered by gavage in a suitable vehicle (e.g., corn oil).
 - Several dose groups are used with a specified number of animals per group.
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).



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Acute Oral Toxicity Study Workflow.

Subchronic Oral Toxicity (OECD 408 Guideline)

- Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

- Test Animals: Typically rats.
- Procedure:
 - At least three dose groups and a control group are used.
 - The test substance is administered daily via gavage or in the diet/drinking water for 90 days.
 - Detailed clinical observations, body weight, and food/water consumption are recorded regularly.
 - Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
 - A comprehensive gross necropsy and histopathological examination of organs are conducted.
- Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined.

In Vitro Acetylcholinesterase Inhibition Assay

- Objective: To determine the concentration of a substance that inhibits 50% of acetylcholinesterase activity (IC₅₀).
- Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a colored product measured spectrophotometrically.
- Procedure:
 - AChE enzyme, the test substance (at various concentrations), and DTNB are incubated in a buffer solution.
 - The substrate, acetylthiocholine, is added to initiate the reaction.
 - The change in absorbance is monitored over time.

- Data Analysis: The percent inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Human Health Effects

There is no specific information available regarding human poisoning or health effects from direct exposure to **aldicarb-oxime**. Human data on aldicarb poisoning indicate rapid onset of cholinergic symptoms such as nausea, vomiting, dizziness, and in severe cases, respiratory paralysis.[4][9] Given the significantly lower acute toxicity and different mechanism of action of **aldicarb-oxime**, it is not expected to produce the same severe cholinergic crisis as aldicarb.

Conclusion

Aldicarb-oxime, a hydrolytic metabolite of aldicarb, exhibits a toxicological profile distinctly different from its parent compound and its oxidative metabolites. Its acute toxicity is significantly lower, and it does not appear to be a potent cholinesterase inhibitor. While data on its long-term toxicity, carcinogenicity, and reproductive effects are limited, available genotoxicity data are negative. The primary role of **aldicarb-oxime** in the overall toxicology of aldicarb appears to be that of a detoxification product. Further research into the subchronic and developmental toxicity of **aldicarb-oxime** would provide a more complete understanding of its risk profile.

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